

# 2-(2-Chlorophenyl)piperidine hydrochloride CAS number and synonyms

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## Compound of Interest

Compound Name:	2-(2-Chlorophenyl)piperidine hydrochloride
CAS No.:	1177348-56-9
Cat. No.:	B1645076

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## Technical Monograph: 2-(2-Chlorophenyl)piperidine Hydrochloride

Scaffold Analysis, Synthetic Pathways, and Pharmacological Context

### Part 1: Executive Technical Summary

**2-(2-Chlorophenyl)piperidine hydrochloride** is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of dissociative anesthetics, NMDA receptor antagonists, and Sigma receptor ligands. Structurally, it consists of a saturated piperidine ring substituted at the ortho position with a chlorinated phenyl group.

This compound is distinct from, yet structurally homologous to, the dissociative anesthetic Ketamine (a cyclohexanone derivative). In the research context, 2-(2-Chlorophenyl)piperidine is frequently utilized to probe Structure-Activity Relationships (SAR) regarding the conformational restrictions of aryl-amine binding pockets in monoamine transporters and glutamate receptors.

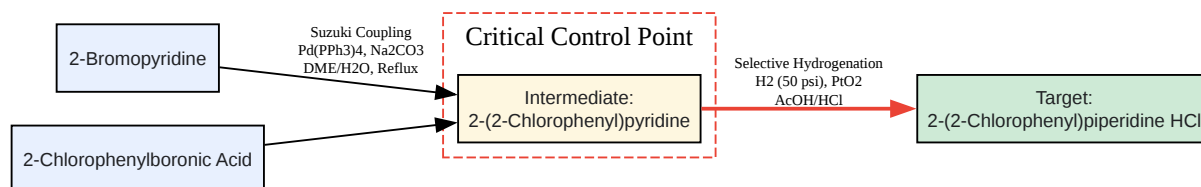
## Chemical Identity & Nomenclature

Parameter	Technical Specification
Chemical Name	2-(2-Chlorophenyl)piperidine hydrochloride
Common Synonyms	2-(2-Cl-Ph)-Pip HCl; 2-CP-Piperidine HCl; Desketo-norketamine analog
CAS Number (HCl)	1177348-56-9 (Primary ref); Note: 1213478-51-3 refers to the free base/general structure.[1]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClN <sub>[1][2]</sub> · HCl
Molecular Weight	195.69 g/mol (Free Base); 232.15 g/mol (HCl Salt)
SMILES	Cl.C1C1=CC=CC=C1C2NCCCC2
InChI Key	FTKLHBSSVCQTMU-UHFFFAOYSA-N (Free Base)

## Part 2: Advanced Synthetic Methodology

The synthesis of 2-(2-Chlorophenyl)piperidine requires precision to avoid hydrodechlorination (loss of the chlorine atom) during the reduction of the aromatic pyridine ring. The following protocol utilizes a Suzuki-Miyaura Coupling followed by a Selective Catalytic Hydrogenation.

### Strategic Workflow (Graphviz)



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Figure 1: Two-step synthetic pathway highlighting the critical hydrogenation step where selectivity is required to preserve the aryl chloride.

## Detailed Experimental Protocol

### Step 1: Synthesis of 2-(2-Chlorophenyl)pyridine (Suzuki Coupling)

This step constructs the biaryl core. The use of 2-chlorophenylboronic acid introduces the halogenated ring early in the sequence.

- Reagents: 2-Bromopyridine (1.0 eq), 2-Chlorophenylboronic acid (1.1 eq), Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), Na<sub>2</sub>CO<sub>3</sub> (2.0 eq).
- Solvent System: Dimethoxyethane (DME) : Water (3:1).
- Procedure:
  - Degas the solvent mixture with Nitrogen for 30 minutes.
  - Combine reagents in a round-bottom flask under inert atmosphere.
  - Reflux at 85°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) for consumption of bromopyridine.
  - Workup: Cool to RT, dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
  - Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

### Step 2: Selective Hydrogenation to 2-(2-Chlorophenyl)piperidine HCl

Critical Note: Standard Pd/C hydrogenation will likely strip the chlorine atom (hydrodechlorination). Platinum Oxide (Adams' Catalyst) or Rhodium on Carbon (Rh/C) in acidic media is required to reduce the pyridine ring while preserving the aryl chloride [1].

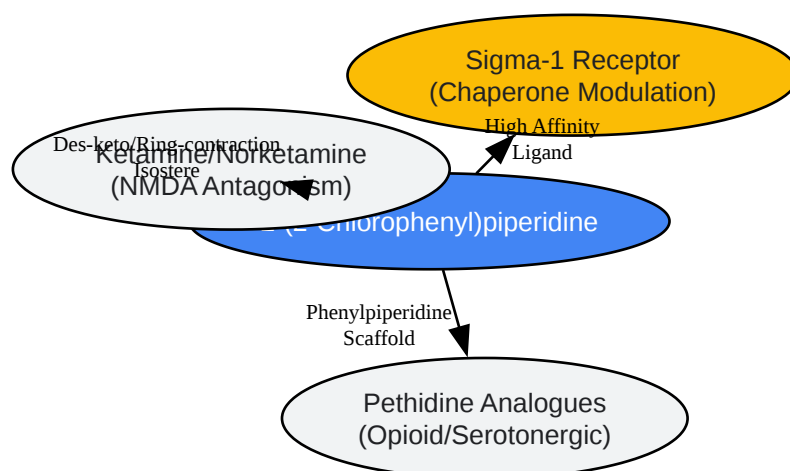
- Reagents: 2-(2-Chlorophenyl)pyridine (from Step 1), PtO<sub>2</sub> (Adams' Catalyst, 5-10 wt%), Conc. HCl (1.1 eq).
- Solvent: Glacial Acetic Acid or Methanol.

- Procedure:
  - Dissolve the intermediate in the solvent and add HCl.
  - Add the catalyst carefully (pyrophoric risk).
  - Hydrogenate in a Parr shaker at 40–50 psi at Room Temperature.
  - Monitoring: Monitor closely via LC-MS. Stop immediately upon disappearance of the starting material to prevent over-reduction.
  - Workup: Filter catalyst through Celite. Concentrate the filtrate to dryness.
  - Crystallization: Recrystallize the residue from Isopropanol/Ether to yield the hydrochloride salt as a white crystalline solid.

## Part 3: Pharmacological & Structural Context[3]

2-(2-Chlorophenyl)piperidine is a structural isostere of several psychoactive compounds. Its pharmacology is defined by the spatial arrangement of the basic nitrogen relative to the lipophilic chlorophenyl ring.

### Structure-Activity Relationship (SAR) Map



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Figure 2: Pharmacophore mapping showing the relationship between the target molecule and major drug classes.

## Mechanism of Action Profile

- **NMDA Receptor Modulation:** Like its cyclohexanone cousins (Ketamine), 2-arylpiperidines can act as open-channel blockers of the NMDA receptor, though often with lower affinity than the 2-oxo-cyclohexyl analogs.
- **Sigma Receptors ( $\sigma_1/\sigma_2$ ):** Piperidine derivatives are "privileged structures" for Sigma receptors. The 2-(2-chlorophenyl) moiety provides the necessary bulk and lipophilicity for the hydrophobic pocket of the  $\sigma_1$  receptor [2].
- **Monoamine Transporters:** 2-substituted piperidines (e.g., Methylphenidate analogs) are known inhibitors of the Dopamine (DAT) and Norepinephrine (NET) transporters. The 2-chloro substituent influences selectivity via steric hindrance and halogen bonding.

## Part 4: Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	Statement	Precaution
Acute Toxicity (Oral)	H302: Harmful if swallowed.	P264: Wash hands thoroughly after handling.
Skin Irritation	H315: Causes skin irritation.	P280: Wear protective gloves/eye protection.
Eye Irritation	H319: Causes serious eye irritation.	P305+P351: Rinse cautiously with water.
Specific Target Organ	H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume.

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

## Part 5: References

- Gundersen, L. L., et al. (2005). Hydrogenation of Pyridines and Quinolines. In: Comprehensive Organic Functional Group Transformations II. Elsevier.
- PubChem. (2025). Compound Summary: **2-(2-Chlorophenyl)piperidine hydrochloride**.<sup>[3]</sup>  
<sup>[4]</sup> National Library of Medicine.
- AppChem. (2024). Product Datasheet: **2-(2-Chlorophenyl)piperidine Hydrochloride**.
- GuideChem. (2024). Chemical Properties and CAS Registry: 1177348-56-9.<sup>[3]</sup>
- Sigma-Aldrich. (2024). Piperidine Derivatives and Building Blocks for Medicinal Chemistry.

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## Sources

- 1. (R)-2-(2-Chlorophenyl)piperidine | C<sub>11</sub>H<sub>14</sub>ClN | CID 7141727 - PubChem  
[\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride | C<sub>11</sub>H<sub>15</sub>Cl<sub>2</sub>NO | CID 3047456 - PubChem  
[\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 3. [chembk.com](https://chembk.com) [[chembk.com](https://chembk.com)]
- 4. [appchemical.com](https://appchemical.com) [[appchemical.com](https://appchemical.com)]
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